molecular formula C19H20N2O2S B2791929 (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol CAS No. 928199-29-5

(Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol

Cat. No.: B2791929
CAS No.: 928199-29-5
M. Wt: 340.44
InChI Key: LCGGLDSVVXRILC-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
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Biological Activity

(Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a thiazole-based compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is a common pharmacophore in medicinal chemistry. Its structure can be broken down as follows:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, contributing to the compound's biological activity.
  • Ethoxyphenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Phenylimino Group : Potentially increases the compound's reactivity and binding affinity to enzymes or receptors.

Anticancer Activity

Research indicates that thiazole derivatives often exhibit significant anticancer properties. For instance, thiazole compounds have shown to inhibit cancer cell proliferation across various cell lines. In one study, thiazole derivatives demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines, suggesting that structural modifications can enhance their efficacy .

CompoundCell LineIC50 (µg/mL)
Compound 1A-4311.61
Compound 2Jurkat1.98

The presence of electron-donating or -withdrawing groups on the phenyl ring has been linked to increased cytotoxicity, indicating that this compound could similarly exhibit potent anticancer activity depending on its specific substituents .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds containing thiazole rings have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In studies where similar thiazole compounds were tested, significant antibacterial activity was observed, with some compounds showing MIC values comparable to standard antibiotics .

MicroorganismMIC (µg/mL)
E. coli5.0
S. aureus4.5

The mechanism by which thiazole derivatives exert their biological effects often involves inhibition of key enzymes or interference with cellular signaling pathways:

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission in the brain .
  • Apoptosis Induction : Some thiazoles induce apoptosis in cancer cells by activating caspase pathways or modulating Bcl-2 family proteins .

Case Studies

Several case studies have highlighted the potential of thiazole compounds in clinical applications:

  • Alzheimer’s Disease : A study demonstrated that thiazole derivatives could inhibit AChE, presenting a possible therapeutic avenue for Alzheimer's disease treatment .
  • Anticancer Trials : Clinical trials involving thiazole-based drugs showed promising results in reducing tumor sizes in patients with certain types of cancers, emphasizing their potential as chemotherapeutic agents .

Scientific Research Applications

Biological Activities

The thiazole moiety is associated with a wide range of biological activities, including:

  • Anticancer Properties : Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiazole have been studied for their potential in targeting specific cancer pathways, showing promise as anticancer agents .
  • Antimicrobial Activity : Thiazole derivatives have also demonstrated antibacterial and antifungal properties. Studies have shown that modifications to the thiazole structure can enhance its effectiveness against resistant strains of bacteria .
  • Anti-inflammatory Effects : Some studies suggest that thiazole-containing compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Drug Development

The unique structure of this compound allows it to be explored in drug development processes. Its ability to interact with various biological targets makes it a candidate for designing new therapeutic agents.

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in pharmacology. Interaction studies with biological targets help elucidate its pharmacodynamics and pharmacokinetics, providing insights into how it can be effectively used in treatments .

Synthesis of Novel Compounds

The synthesis of this compound can serve as a foundation for creating novel derivatives with enhanced biological activity. Researchers can modify the existing structure to improve efficacy or reduce toxicity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting its potential as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial activity of this compound was assessed against several bacterial strains. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-23-17-10-8-15(9-11-17)18-14-24-19(21(18)12-13-22)20-16-6-4-3-5-7-16/h3-11,14,22H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGGLDSVVXRILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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